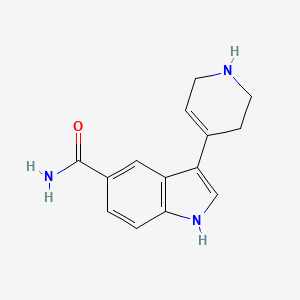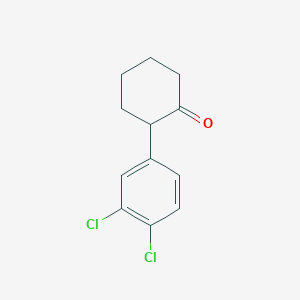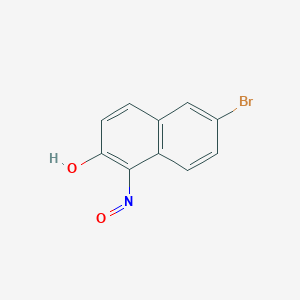![molecular formula C10H8N4O2S B8736842 5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione CAS No. 106429-09-8](/img/structure/B8736842.png)
5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both benzothiazole and imidazolidine-2,4-dione moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione typically involves the condensation of 2-amino-1,3-benzothiazole with imidazolidine-2,4-dione derivatives. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like piperidine .
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzothiazole and imidazolidine-2,4-dione derivatives, such as:
- 5-Methylimidazolidine-2,4-dione
- 2-(2,5-Dioxo-4-imidazolidinyl)-N-(1-naphthalenyl)acetamide
- 2-(4-Butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-(4-(4-morpholinylsulfonyl)phenyl)acetamide .
Uniqueness
What sets 5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione apart is its unique combination of benzothiazole and imidazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
106429-09-8 |
|---|---|
Molekularformel |
C10H8N4O2S |
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
5-(2-amino-1,3-benzothiazol-6-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O2S/c11-9-12-5-2-1-4(3-6(5)17-9)7-8(15)14-10(16)13-7/h1-3,7H,(H2,11,12)(H2,13,14,15,16) |
InChI-Schlüssel |
BPBGTPDKBXLWRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C3C(=O)NC(=O)N3)SC(=N2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B8736781.png)








![N,N-Dimethyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B8736879.png)


